Atrazine mercapturate
Overview
Description
Synthesis Analysis
Atrazine mercapturate is formed through the body's metabolic processes, where atrazine undergoes conjugation with mercapturic acid. This metabolite is a conjugation product, indicating exposure to atrazine rather than being synthetically produced in a laboratory setting. Research focused on the synthesis of atrazine derivatives for the purpose of creating artificial antigens has also been conducted, which involves reacting atrazine with β-Mercaptopropionic acid under specific conditions to synthesize haptens for immune response studies (Fu Dan-ni, 2011).
Molecular Structure Analysis
The molecular structure of atrazine mercapturate, like other mercapturates, involves the addition of a mercapturic acid moiety to atrazine. This structural modification enhances the solubility of atrazine in water, facilitating its excretion in urine. The precise molecular interactions and structure of atrazine mercapturate can be deduced from its formation mechanism and the general structure of mercapturates, which consist of a parent compound linked to a cysteine derivative via a sulfide bond.
Chemical Reactions and Properties
Atrazine mercapturate's chemical properties are characterized by its increased polarity and solubility compared to atrazine. This metabolite is formed through the body's detoxification pathways, where enzymes catalyze the conjugation of atrazine with glutathione, followed by further processing to form the mercapturate. This pathway illustrates the bioactivation and detoxification process of xenobiotics in the body.
Physical Properties Analysis
The physical properties of atrazine mercapturate, such as solubility, play a significant role in its detection and measurement in biological samples. These properties are influenced by the molecular structure of the metabolite, which is designed to be more water-soluble than the parent compound, facilitating its renal excretion.
Chemical Properties Analysis
The chemical behavior of atrazine mercapturate, including its stability and reactivity, is pivotal in understanding its role as a biomarker of atrazine exposure. Studies employing methods such as ELISA and LC-MS/MS have been developed to detect atrazine mercapturate in urine, highlighting its chemical properties relevant to bioanalytical detection and environmental exposure assessment (A. Lucas et al., 1993), (M. Koivunen et al., 2006).
Scientific Research Applications
Application Summary
Atrazine mercapturate, a metabolite of atrazine, is used in the study of the environmental impact of atrazine, a widely used herbicide . The extensive use of atrazine (estimated consumption of 70,000–90,000 tons per annum globally) to eliminate undesirable weeds has resulted in the accumulation of atrazine and its metabolites in surface and groundwater above maximum permissible limits .
Methods of Application
The carbonaceous materials such as activated carbon, biochar, carbon nanotubes, and graphene have been employed as potent adsorbents for the efficient removal of atrazine along with its metabolites from wastewater .
Results or Outcomes
The literature survey demonstrated the highest atrazine adsorption capacity of activated carbons (13.95–712.10 mg g−1), followed by biochar (4.55–409.84 mg g−1) and carbon nanotubes (28.21–110.80 mg g−1) .
Health Effects Research
Application Summary
Atrazine mercapturate is employed to investigate the environmental and human health effects of atrazine . It is used in studies exploring enzyme inhibition, especially in relation to atrazine metabolism .
Results or Outcomes
While specific quantitative data or statistical analyses are not provided in the sources, it is suggested that atrazine and its metabolites, including Atrazine mercapturate, may have potential health impacts .
Safety And Hazards
Atrazine, from which atrazine mercapturate is derived, is an endocrine-disrupting chemical mainly targeting the neuroendocrine system and associated axes . It has been reported to cause cancer in certain laboratory animals, have diverse effects on the reproductive system in animals and humans, and disrupt the normal function of the endocrine system .
Future Directions
properties
IUPAC Name |
(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXBVCDDNBLJW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160763 | |
Record name | Atrazine mercapturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atrazine mercapturate | |
CAS RN |
138722-96-0 | |
Record name | Atrazine mercapturate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrazine mercapturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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